

Spectroscopic comparison of 4-methyl vs. 4-hydroxy quinolinone derivatives

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Compound of Interest

Compound Name: 4-Methyl-1-phenylquinolin-2(1H)-one

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A Spectroscopic Showdown: 4-Methyl vs. 4-Hydroxy Quinolinone Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the spectroscopic properties of 4-methylquinolin-2(1H)-one and 4-hydroxyquinolin-2(1H)-one. By presenting key experimental data in a clear, comparative format, this document aims to facilitate a deeper understanding of how simple functional group substitutions can significantly influence the physicochemical characteristics of the quinolinone scaffold, a core moiety in numerous biologically active compounds.

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse therapeutic applications, including antifungal and photosynthesis-inhibiting activities. The substitution at the C4 position, in particular, can dramatically alter the electronic and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide focuses on the comparative analysis of the 4-methyl and 4-hydroxy derivatives, providing a foundational dataset for further analog development and structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methyl-2(1H)-one and 4-hydroxy-2(1H)-one, offering a side-by-side view of their characteristic spectral features.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
4-methyl-2(1H)-one	Aromatic Protons: 7.0 - 8.0, CH (C3): \sim 6.2, CH ₃ : \sim 2.4, NH: (variable)	C=O (C2): \sim 164, Aromatic Carbons: 115-140, C4: \sim 145, C3: \sim 118, CH ₃ : \sim 18
4-hydroxy-2(1H)-one	Aromatic Protons: 7.2 - 8.2, CH (C3): \sim 5.8, NH: \sim 11.2, OH: \sim 12.9	C=O (C2): \sim 164, C-OH (C4): \sim 162, Aromatic Carbons: 115- 139, C3: \sim 98

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound	IR (cm^{-1})	UV-Vis (λ_{max} , nm)	Mass Spectrometry (m/z)
4-methyl-2(1H)-one	N-H stretch: \sim 3100- 3300, C=O stretch: \sim 1650-1670, C=C stretch: \sim 1600	\sim 225, \sim 270, \sim 315 (in Ethanol)	159 (M^+)
4-hydroxy-2(1H)-one	O-H stretch: \sim 3360 (broad), N-H stretch: \sim 3100-3300, C=O stretch: \sim 1657, C=C stretch: \sim 1508	\sim 269, \sim 314 (in Methanol)	161 (M^+)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the quinolinone derivative was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Proton spectra were acquired with a spectral width of 0-15 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: Carbon spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample was ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The data is presented in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

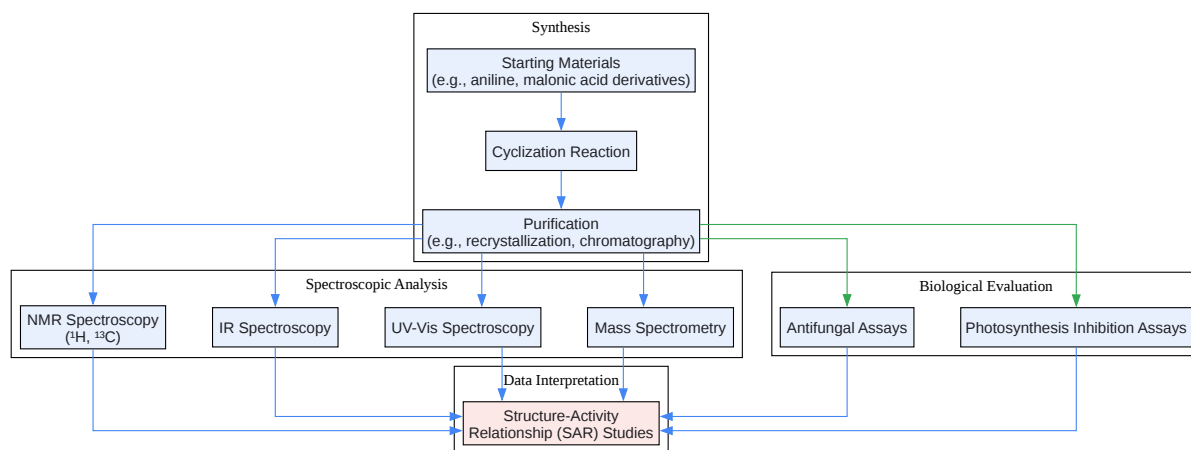
- Sample Preparation: A stock solution of the quinolinone derivative (e.g., 1 mg/mL) was prepared in a spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution was then diluted to a final concentration of approximately 10-20 $\mu\text{g/mL}$.
- Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is reported in nanometers (nm).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.
- **Data Acquisition:** The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion (M^+) was determined.

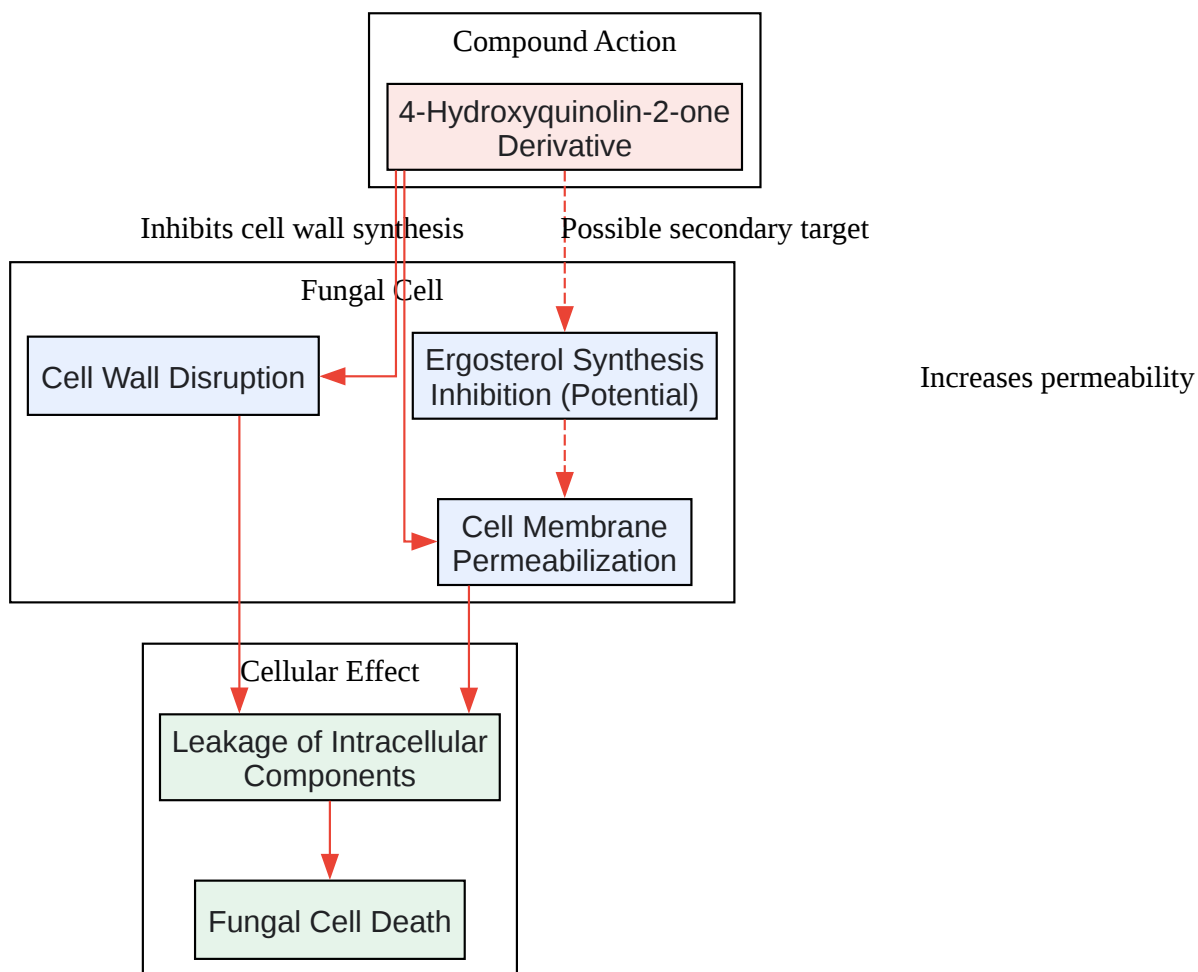
Visualizing Workflows and Pathways

To further elucidate the context and application of these compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed biological signaling pathway.



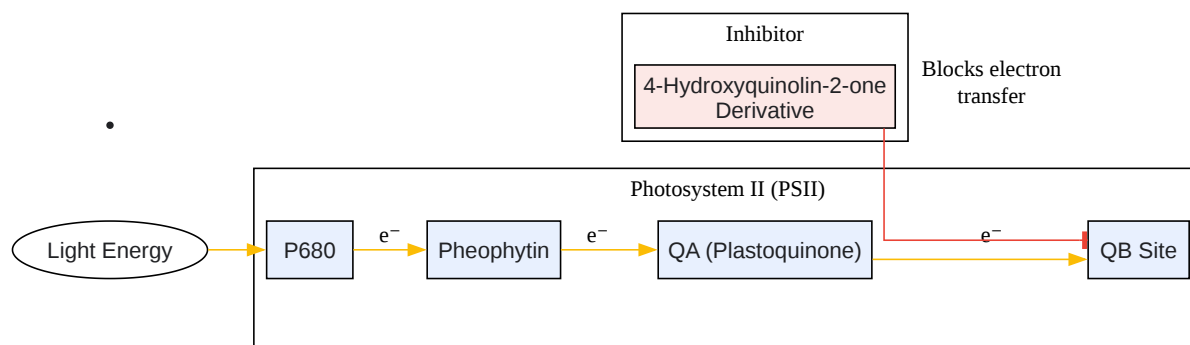
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General experimental workflow for the synthesis and analysis of quinolinone derivatives.



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Proposed antifungal mechanism of 4-hydroxyquinolin-2-one derivatives.



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Mechanism of Photosystem II inhibition by 4-hydroxyquinolin-2-one derivatives.

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